2-(4-Fluoro-phenyl)-3-piperazin-1-ylmethyl-benzo-[d]imidazo[2,1-b]thiazole 2-(4-Fluoro-phenyl)-3-piperazin-1-ylmethyl-benzo-[d]imidazo[2,1-b]thiazole
Brand Name: Vulcanchem
CAS No.:
VCID: VC13248190
InChI: InChI=1S/C20H19FN4S/c21-15-7-5-14(6-8-15)19-17(13-24-11-9-22-10-12-24)25-16-3-1-2-4-18(16)26-20(25)23-19/h1-8,22H,9-13H2
SMILES: C1CN(CCN1)CC2=C(N=C3N2C4=CC=CC=C4S3)C5=CC=C(C=C5)F
Molecular Formula: C20H19FN4S
Molecular Weight: 366.5 g/mol

2-(4-Fluoro-phenyl)-3-piperazin-1-ylmethyl-benzo-[d]imidazo[2,1-b]thiazole

CAS No.:

Cat. No.: VC13248190

Molecular Formula: C20H19FN4S

Molecular Weight: 366.5 g/mol

* For research use only. Not for human or veterinary use.

2-(4-Fluoro-phenyl)-3-piperazin-1-ylmethyl-benzo-[d]imidazo[2,1-b]thiazole -

Molecular Formula C20H19FN4S
Molecular Weight 366.5 g/mol
IUPAC Name 2-(4-fluorophenyl)-1-(piperazin-1-ylmethyl)imidazo[2,1-b][1,3]benzothiazole
Standard InChI InChI=1S/C20H19FN4S/c21-15-7-5-14(6-8-15)19-17(13-24-11-9-22-10-12-24)25-16-3-1-2-4-18(16)26-20(25)23-19/h1-8,22H,9-13H2
Standard InChI Key JYZACLHTBPWMNJ-UHFFFAOYSA-N
SMILES C1CN(CCN1)CC2=C(N=C3N2C4=CC=CC=C4S3)C5=CC=C(C=C5)F
Canonical SMILES C1CN(CCN1)CC2=C(N=C3N2C4=CC=CC=C4S3)C5=CC=C(C=C5)F

Structural and Physicochemical Properties

Molecular Architecture

The compound’s core consists of a fused benzoimidazo[2,1-b]thiazole system, a bicyclic structure combining benzene, imidazole, and thiazole rings. Key substituents include:

  • 4-Fluorophenyl group: Attached at position 2, this aromatic ring enhances lipophilicity and metabolic stability due to fluorine’s electron-withdrawing effects.

  • Piperazine-methyl group: Positioned at position 3, the piperazine moiety improves aqueous solubility and bioavailability through its hydrophilic nitrogen atoms.

Table 1: Key Physicochemical Parameters

PropertyValue
Molecular FormulaC₂₀H₁₉FN₄S
Molecular Weight366.5 g/mol
CAS Number26921-83-5
LogP (Predicted)~4.2 (estimated via analogs)
Topological Polar SA~54.8 Ų

Synthesis and Industrial Production

Synthetic Routes

While detailed protocols for this specific compound are scarce, analogous benzoimidazo[2,1-b]thiazoles are synthesized via:

  • Cyclocondensation: Reaction of 2-aminobenzothiazole with α-haloketones or aldehydes under acidic conditions.

  • Piperazine Functionalization: Post-cyclization alkylation introduces the piperazine-methyl group using reagents like chloromethyl piperazine.

Key Challenges:

  • Regioselectivity: Ensuring substitution at the correct positions (C-2 and C-3) requires precise stoichiometry and catalysts.

  • Purification: High-resolution chromatography is often needed due to polar byproducts.

Green Chemistry Approaches

Industrial-scale synthesis may employ:

  • Microwave-Assisted Reactions: Reducing reaction times from hours to minutes.

  • Continuous Flow Systems: Enhancing yield and reproducibility compared to batch processing.

Hypothesized Biological Activities

Table 2: Antimicrobial Activity of Analogous Compounds

Analog StructureTarget PathogenMIC (µg/mL)
2-Phenyl-imidazo[2,1-b]thiazoleBacillus subtilis16
4-Bromo-derivativeMRSA8

Central Nervous System (CNS) Applications

Piperazine-containing compounds often interact with serotonin (5-HT) and dopamine (D₂) receptors. Molecular modeling suggests the title compound could act as a dual 5-HT₁A agonist/D₂ antagonist, a profile associated with atypical antipsychotics.

Chemical Reactivity and Stability

Electrophilic Substitution

The electron-rich thiazole ring undergoes halogenation at position 5 or 6. For example, bromination in acetic acid yields mono- or di-substituted derivatives.

Hydrolytic Stability

The piperazine-methyl bond is susceptible to acidic hydrolysis (e.g., HCl/MeOH), cleaving the molecule into piperazine and carboxylic acid fragments.

Future Research Directions

Targeted Drug Design

  • Optimizing Bioavailability: Introducing sulfonyl or acetyl groups to the piperazine ring may enhance blood-brain barrier penetration.

  • Structure-Activity Relationships (SAR): Systematic variation of the 4-fluoro substituent (e.g., Cl, Br) could refine antimicrobial selectivity.

Environmental Impact Studies

Assessing the ecotoxicity of synthetic byproducts is critical for sustainable scale-up.

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